![molecular formula C16H17F2N7O2S B2640006 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-18-8](/img/structure/B2640006.png)
7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
The compound is a derivative of pyrimidine, which is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It also contains a piperazine ring, which is a common feature in many organic compounds .
Molecular Structure Analysis
The compound contains a pyrimidine ring and a piperazine ring. Pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . Piperazine is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 2,5-disubstituted pyrimidines have been synthesized by Suzuki coupling .Scientific Research Applications
Antihypertensive Potential
Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which bear structural similarities to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, exhibit potential as antihypertensive agents. Compounds in this category have demonstrated promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).
5-HT2 Antagonist Activity
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Some of these compounds, particularly 7b, displayed significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Antiproliferative Activity Against Cancer Cell Lines
A study on new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, related in structure to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, revealed their antiproliferative effect against various human cancer cell lines. Among these compounds, certain derivatives showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Potential Insecticidal Agents
Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, similar to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, have been identified as potential insecticidal agents. Sulfonamides bearing thiazole moiety in these compounds exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
properties
IUPAC Name |
7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N7O2S/c1-2-25-16-14(21-22-25)15(19-10-20-16)23-5-7-24(8-6-23)28(26,27)13-9-11(17)3-4-12(13)18/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLVDBAGHWFIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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